molecular formula C22H36N2O3 B14339088 Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-82-6

Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester

Cat. No.: B14339088
CAS No.: 108735-82-6
M. Wt: 376.5 g/mol
InChI Key: UUWOUHJCLIROPC-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 4-(octyloxy)aniline with 2-(1-piperidinyl)ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The piperidinyl group is known to interact with neurotransmitter receptors, potentially affecting neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (4-chlorophenyl)-, ethyl ester
  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester

Uniqueness

Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyloxy chain and piperidinyl group differentiates it from other carbamates, potentially offering unique applications in various fields.

Properties

CAS No.

108735-82-6

Molecular Formula

C22H36N2O3

Molecular Weight

376.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-octoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O3/c1-2-3-4-5-6-10-18-26-21-13-11-20(12-14-21)23-22(25)27-19-17-24-15-8-7-9-16-24/h11-14H,2-10,15-19H2,1H3,(H,23,25)

InChI Key

UUWOUHJCLIROPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2

Origin of Product

United States

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